molecular formula C17H21NO3 B5519342 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 5857-40-9

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5519342
CAS No.: 5857-40-9
M. Wt: 287.35 g/mol
InChI Key: YSMBYYTVQXQODQ-UHFFFAOYSA-N
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Description

4-[(4-Methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is a specialized spirocyclic chemical building block valuable for pharmaceutical research and synthetic chemistry applications. This compound features a unique 1-oxaspiro[4.5]decane scaffold combined with a 4-methoxybenzyl (PMB) protected amino group, making it particularly useful for medicinal chemistry and drug discovery programs. The PMB protecting group, widely recognized in synthetic organic chemistry , can be selectively introduced under mild conditions using 4-methoxybenzyl chloride or through other methods such as Mitsunobu conditions or reaction with 4-methoxyphenyldiazomethane , and later removed under controlled conditions to reveal the free amine functionality. The spirocyclic architecture present in this compound is of significant interest in drug design due to its three-dimensional structure and potential to improve molecular properties. The conjugated enone system adjacent to the spiro center may provide additional reactivity for further chemical modifications. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules, particularly for exploring structure-activity relationships in drug candidate optimization. The compound is provided exclusively for research purposes in laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-14-7-5-13(6-8-14)12-18-15-11-16(19)21-17(15)9-3-2-4-10-17/h5-8,11,18H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMBYYTVQXQODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=O)OC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350651
Record name BAS 02988700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-40-9
Record name BAS 02988700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a nucleophile.

    Introduction of the Benzylamine Moiety: The benzylamine group can be introduced via a nucleophilic substitution reaction, where the benzylamine reacts with an appropriate leaving group on the spirocyclic core.

    Methoxylation: The methoxy group is introduced through an etherification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where nucleophiles replace the methoxy group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular pathways, such as signal transduction or metabolic pathways, leading to specific biological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The spiro[4.5]decane scaffold is common among the analogues, but substituents at positions 3, 4, and 8 dictate pharmacological and physicochemical properties. Key differences include:

Table 1: Substituent Comparison
Compound Name Position 3 Position 4 Position 8
Target Compound - (4-Methoxybenzyl)amino -
Spirotetramat (ISO) 2,5-Dimethylphenyl Ethoxycarbonyloxy Methoxy
Spirotetramat Enol (Metabolite) 2,5-Dimethylphenyl Hydroxy Methoxy
3-(2,4-Dichlorophenyl)-4-hydroxy... 2,4-Dichlorophenyl Hydroxy -
4-[(6-Chloro-3-pyridyl)methoxy]-... 2,4-Dichlorophenyl (6-Chloro-3-pyridyl)methoxy -
  • Spirotetramat: The ethoxycarbonyloxy group at position 4 is metabolized to a hydroxy group (enol form), critical for its systemic insecticidal activity .
  • 3-(2,4-Dichlorophenyl)-4-hydroxy...: The dichlorophenyl and hydroxy substituents confer polarity, aligning with its role as a nontoxic metabolite .
Table 2: Functional Comparison
Compound Name Primary Application/Activity Mechanism Notes Toxicity Profile
Target Compound Potential AChE inhibition Structural similarity to donepezil derivatives Not reported
Spirotetramat Insecticide (sucking pests) Lipid biosynthesis disruption Low toxicity (nontoxic metabolites)
3-(2,4-Dichlorophenyl)-4-hydroxy... Spirotetramat impurity/metabolite No direct bioactivity reported Nontoxic
4-[(6-Chloro-3-pyridyl)methoxy]-... Intermediate for bioactive compounds Crystal structure aids synthesis Not reported
  • Target Compound : Computational docking studies suggest interactions with acetylcholinesterase (AChE), akin to pyrrolidin-2-one derivatives .
  • Spirotetramat: Acts as a pro-insecticide; its enol metabolite inhibits acetyl-CoA carboxylase in pests .
  • Chloropyridyl Methoxy Analogues: Used in synthetic pathways for bioactive molecules, leveraging their stable monoclinic (P21/n) crystal packing .

Physicochemical and Crystallographic Properties

  • Solubility: The (4-methoxybenzyl)amino group in the target compound likely improves water solubility compared to Spirotetramat’s ethoxycarbonyloxy group, which is more lipophilic .
  • Crystal Structure :
    • The target compound’s conformation is uncharacterized, but analogues like 4-[(6-chloro-3-pyridyl)methoxy]-... exhibit chair conformations in cyclohexane rings with dihedral angles of 69.89° between aromatic planes .
    • Spirotetramat’s metabolites adopt planar configurations due to hydrogen bonding via hydroxy groups .

Biological Activity

4-[(4-Methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, a compound belonging to the spirodienone class, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article details the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential applications in other areas.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3

This structure features a spirocyclic framework that is crucial for its biological activity. The presence of the methoxybenzyl group enhances its lipophilicity, potentially improving cellular uptake.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one exhibit significant anticancer activity against various human cancer cell lines.

Efficacy Against Cancer Cell Lines

A study investigating a series of spirodienone derivatives reported that many exhibited moderate to potent cytotoxicity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. Notably, compound 6d showed an IC50 value of 0.26 μM against A549 cells, while 8d had an IC50 of 0.10 μM against MDA-MB-231 cells, indicating strong antiproliferative effects .

Cell LineCompoundIC50 (μM)
A549 (Lung Cancer)6d0.26
MDA-MB-231 (Breast Cancer)8d0.10
HeLa (Cervical Cancer)6b0.18

The mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with certain derivatives led to cell cycle arrest in the G2 phase in MDA-MB-231 cells, reducing the percentage of cells in the G1 phase and increasing those in G2 .
  • Induction of Apoptosis : Annexin V-FITC assays indicated that these compounds could significantly increase early and late-stage apoptosis in treated cells compared to controls, suggesting a potential mechanism for their antiproliferative action .

Other Biological Activities

Beyond anticancer properties, spirodienone derivatives have shown promise in other biological contexts:

  • Antimicrobial Activity : Some studies indicate that spirodienone compounds possess antibacterial and antiviral properties, making them potential candidates for treating infections .
  • Insecticidal Properties : A recent investigation into the insecticidal effects of related spiro compounds demonstrated significant larvicidal activity against Galleria mellonella larvae, with increased mortality rates correlating with higher concentrations of the compound . This suggests potential applications in pest control.

Case Studies

Several case studies highlight the biological activity of spirodienones:

  • Case Study 1 : In vitro studies on MDA-MB-231 cells treated with 10 μM of a derivative showed a marked increase in apoptotic cell death, highlighting its potential as an anticancer agent.
  • Case Study 2 : Toxicological assessments revealed that exposure to spiro compounds resulted in anatomical abnormalities in Galleria mellonella, indicating their efficacy as insecticides while also providing insights into their biochemical impact on non-target organisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves a multi-step process starting with condensation of a methoxybenzylamine derivative with a spirocyclic ketone precursor. Cyclization under acidic or basic catalysis (e.g., using p-toluenesulfonic acid or triethylamine) is critical for forming the 1-oxaspiro[4.5]dec-3-en-2-one core. Reaction conditions such as solvent polarity (DMF vs. THF) and temperature (45–60°C) significantly impact yields, with optimized protocols achieving 65–80% efficiency .

Q. How should researchers confirm the structural identity and purity of this compound?

  • Methodological Answer: Combine single-crystal X-ray diffraction (for unambiguous spirocyclic conformation validation ) with ¹H/¹³C NMR spectroscopy (e.g., methoxybenzyl protons at δ 3.76–3.86 ppm ). Purity is assessed via HPLC (≥95% purity) and melting point consistency (e.g., 180–182°C for related analogs ).

Advanced Research Questions

Q. What strategies can address low yields in the final cyclization step during synthesis?

  • Methodological Answer:

  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C) improve regioselectivity in spirocycle formation .
  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 12–24 hours) and increases yield by 15–20% .
  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups to prevent amine side reactions during cyclization .

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer:

  • Metabolite profiling : Use LC-MS/MS to identify in vivo degradation products (e.g., hydrolyzed enone or demethylated methoxy groups ).
  • Structural analogs : Compare with halogenated derivatives (e.g., bromine substituents ) to assess metabolic stability.
  • Formulation adjustments : Lipid-based nanoemulsions enhance bioavailability by 2–3 fold .

Q. What computational methods are suitable for predicting the compound’s reactivity or target interactions?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (B3LYP/6-31G* basis set ).
  • Molecular docking : AutoDock Vina models interactions with enzymes (e.g., hydrogen bonding between the methoxy group and Thr123 residue ).

Q. How can the compound’s formulation be optimized for in vivo studies considering solubility limitations?

  • Methodological Answer:

  • Co-solvent systems : Ethanol/PEG 400 (1:4 ratio) increases aqueous solubility by 10-fold .
  • Salt formation : Hydrochloride salts improve solubility (3–5 fold) without altering bioactivity .

Q. How should experimental designs be structured to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer:

  • Factorial design : Vary substituents (e.g., methoxy vs. chloro ) and assess IC₅₀ values against target enzymes.
  • Multivariate regression : Identify critical structural features (e.g., methoxy position’s impact on binding affinity ).

Q. What analytical techniques detect degradation products under varying storage or physiological conditions?

  • Methodological Answer:

  • HPLC-DAD/MS : Monitors hydrolysis of the enone system (major degradation pathway ).
  • Forced degradation studies : Expose to 0.1M HCl (acidic hydrolysis) or H₂O₂ (oxidative stress) to map instability hotspots .

Notes

  • Citations are derived from crystallographic, synthetic, and analytical studies in peer-reviewed journals.

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